バルサラジド-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

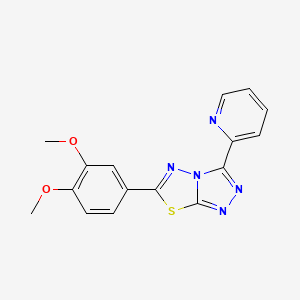

Balsalazide-d3 is a deuterated form of balsalazide, an anti-inflammatory drug used primarily in the treatment of inflammatory bowel disease, such as ulcerative colitis.

科学的研究の応用

Balsalazide-d3 has several scientific research applications:

Chemistry: Used in studies involving the kinetics and mechanisms of oxidation reactions.

Industry: Utilized in the development of pharmaceutical formulations for targeted drug delivery to the colon.

作用機序

- Mesalazine acts directly on ulcerative colitis by exerting anti-inflammatory effects locally in the gastrointestinal (GI) tract .

- Mesalazine may decrease inflammation by blocking the production of arachidonic acid metabolites topically in the colon mucosa .

- The exact biochemical pathways of 5-ASA remain unknown, but its anti-inflammatory effects occur locally within the GI tract .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

Balsalazide may cause serious side effects. Call your doctor at once if you have: pain or burning when you urinate; worsening colitis symptoms–fever, stomach pain, cramps, or bloody diarrhea; kidney problems–little or no urinating, swelling, rapid weight gain; liver problems–upper stomach pain, loss of appetite, dark urine, clay-colored stools, jaundice (yellowing of the skin or eyes); or low red blood cells (anemia)–pale skin, unusual tiredness, feeling light-headed or short of breath, cold hands and feet .

生化学分析

Biochemical Properties

Balsalazide-d3 is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid, or 5-ASA), an anti-inflammatory drug . It works by delivering mesalazine to the large intestine to act directly on ulcerative colitis .

Cellular Effects

Balsalazide-d3 exerts its effects by modifying the mucosal prostaglandin profile, mucosal electrolyte transport, and possibly altering the microflora in the colon . It inhibits the release and synthesis of proinflammatory mediators in vitro (e.g., nitric oxide, leukotrienes, thromboxanes, and platelet-activating factor) .

Molecular Mechanism

The mechanism by which Balsalazide-d3 exerts its therapeutic effects in ulcerative colitis is unclear . It is known that the compound inhibits the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .

Temporal Effects in Laboratory Settings

A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of Balsalazide-d3 disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .

Metabolic Pathways

Balsalazide-d3 is metabolised by bacterial azo reductases in the colon to release its therapeutically active moiety mesalazine . The systemic absorption of Balsalazide-d3 and its metabolites is not required for the therapeutic efficacy of the drug .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of balsalazide-d3 involves several steps:

Starting Material: The synthesis begins with 4-aminohippuric acid, which is obtained by coupling para-aminobenzoic acid and glycine.

Diazotization: The 4-aminohippuric acid is treated with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then reacted with salicylic acid at the position para to the phenol group to yield balsalazide.

Industrial Production Methods

In industrial settings, the production of balsalazide involves:

Conversion to Sulfonate Salt: The intermediate N-(4-aminobenzoyl)-β-alanine is converted to N-(4-ammoniumbenzoyl)-β-alanine sulfonate salt using a sulfonic acid in water.

Diazotization: The sulfonate salt is treated with aqueous sodium nitrite solution at low temperature to generate the diazonium salt.

Quenching and Isolation: The diazonium salt solution is quenched with aqueous disodium salicylate to furnish balsalazide disodium solution, which is then acidified to isolate balsalazide.

化学反応の分析

Types of Reactions

Balsalazide-d3 undergoes various chemical reactions, including:

Oxidation: Balsalazide can be oxidized using oxidants like chloramine-T and bromamine-T in acidic medium.

Hydrolysis: The compound can undergo hydrolytic degradation under acidic and alkaline conditions.

Common Reagents and Conditions

Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.

Hydrolysis: Acidic or alkaline conditions.

Major Products

類似化合物との比較

Similar Compounds

Mesalazine (5-aminosalicylic acid): The active metabolite of balsalazide.

Sulfasalazine: Another prodrug that releases mesalazine in the colon.

Olsalazine: A compound similar to balsalazide that also releases mesalazine upon cleavage.

Uniqueness

Balsalazide-d3 is unique in its targeted delivery of mesalazine to the colon, which minimizes systemic absorption and maximizes local therapeutic effects. This targeted delivery is advantageous over other similar compounds like sulfasalazine, which can cause systemic side effects .

特性

IUPAC Name |

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOKCKJONYRRHP-DINNLGBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide-d6](/img/structure/B1146599.png)